4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one
Description
Historical Development of Pyridazinone Chemistry
Pyridazinone chemistry originated in the late 19th century with Emil Fischer’s seminal work on hydrazine condensations. Fischer’s 1884 synthesis of pyridazine via phenylhydrazine and levulinic acid laid the groundwork for heterocyclic systems containing adjacent nitrogen atoms. By the mid-20th century, pyridazinones gained prominence through their incorporation into agricultural herbicides like credazine and pharmaceuticals such as hydralazine, showcasing their dual utility in functional group tolerance and bioisosteric replacement. Early synthetic routes relied on 1,4-diketone cyclization with hydrazines, but modern methods employ ultrasound-assisted multicomponent reactions using recyclable ionic liquids, achieving yields exceeding 90%.
The structural versatility of pyridazinones stems from their ability to undergo regioselective functionalization at positions 4 and 5, enabling tailored electronic modifications. For instance, Friedel-Crafts acylation of succinic anhydride derivatives with aryl ethers produces γ-keto acids that cyclize into dihydropyridazinones, a strategy pivotal for generating fused systems.
Significance of Trifluoromethyl-Substituted Heterocycles in Academic Research
Trifluoromethyl groups (-CF~3~) impart unique physicochemical properties to heterocycles, including enhanced metabolic stability, lipophilicity, and electron-withdrawing effects. In pyridazinones, -CF~3~ substitution at position 4 induces a -I effect that polarizes the aromatic system, increasing electrophilicity at adjacent carbons for nucleophilic attacks. This modification also improves blood-brain barrier permeability, making trifluoromethylated derivatives valuable in CNS-targeted drug discovery.
Recent studies demonstrate that -CF~3~ groups in pyrano[3,4-c]pyridazin-3-ones reduce π-π stacking interactions, as evidenced by X-ray crystallography showing intermolecular distances of 3.8–4.1 Å compared to 3.5 Å in non-fluorinated analogs. These structural changes correlate with improved solubility profiles; for example, compound TR7 (C~24~H~23~F~3~N~6~O~2~) exhibits aqueous solubility of 12.3 mg/mL versus 2.1 mg/mL for its methyl counterpart.
Position of Pyrano[3,4-c]pyridazin-3-ones in Contemporary Heterocyclic Chemistry
The fusion of a pyran ring to pyridazinone creates a bicyclic system with distinct electronic delocalization patterns. In pyrano[3,4-c]pyridazin-3-ones, the oxygen atom in the pyran moiety donates electron density via resonance, counterbalancing the electron-deficient pyridazinone core. This balance enables selective functionalization—nucleophilic additions occur preferentially at the pyran C-8 position, while electrophilic substitutions target the pyridazinone C-6 site.
Comparative studies with non-fused pyridazinones reveal enhanced thermal stability in fused systems. Differential scanning calorimetry (DSC) shows decomposition temperatures of 285–310°C for pyrano-fused derivatives versus 220–245°C for monocyclic analogs. This stability arises from the pyran ring’s conformational rigidity, which reduces vibrational entropy in the solid state.
Theoretical Framework for Understanding Fused Pyridazinone Systems
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure of 4-(trifluoromethyl)-pyrano[3,4-c]pyridazin-3-one. The HOMO (-6.43 eV) localizes on the pyridazinone ring, while the LUMO (-1.87 eV) spans the pyran oxygen and -CF~3~ group, indicating charge transfer upon excitation. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the pyran oxygen’s lone pairs and the σ* orbital of the C-N bond in pyridazinone, stabilizing the system by 18.6 kcal/mol.
Mulliken population analysis shows the -CF~3~ group withdraws 0.23 e⁻ from the pyridazinone ring, increasing positive charge density at C-6 (0.45 e⁻) compared to 0.32 e⁻ in non-fluorinated analogs. This polarization facilitates nucleophilic aromatic substitutions, as demonstrated by the 92% yield of TR8 (C~24~H~22~ClF~3~N~6~O~2~) when treated with 4-chlorobenzaldehyde.
Research Evolution of Trifluoromethylated Pyrano-fused Heterocycles
The synthesis of trifluoromethylated pyrano[3,4-c]pyridazin-3-ones has evolved through three generations:
- First-generation (1990s): Halogen exchange reactions using CF~3~Cu reagents, limited by poor regioselectivity (≤45% yield).
- Second-generation (2000s): Cross-coupling of 3-trifluoromethylpyridazinones with propargyl alcohols via Sonogashira reactions, achieving 60–75% yields.
- Third-generation (2020s): One-pot sequential cyclization using DMF-DMA and hydrazine hydrate, enabling rapid assembly of the fused system in 82–91% yields.
Recent innovations include flow chemistry approaches that reduce reaction times from 24 hours to 90 minutes while maintaining yields above 85%. These advancements underscore the compound’s growing importance in high-throughput drug discovery pipelines.
Properties
IUPAC Name |
4-(trifluoromethyl)-2,5,6,8-tetrahydropyrano[3,4-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-2-15-3-5(4)12-13-7(6)14/h1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCFGVUJMOJKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NNC(=O)C(=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a diketone can yield the pyridazinone core, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic attacks. Key observations include:
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C-4 Position Reactivity : The pyridazine ring’s C-4 position undergoes substitution with amines or thiols under mild conditions (ethanol, 60°C), forming derivatives like 4-amino or 4-thioether analogs .
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Ring-Opening Reactions : Treatment with strong bases (e.g., NaOH) at 80°C leads to pyran ring opening, yielding linear diketones through lactone hydrolysis.
Table 1: Representative Nucleophilic Substitutions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | EtOH, 60°C, 6h | 4-(Benzylamino)-pyrano-pyridazinone | 72 |
| Sodium hydrosulfide | DMF, RT, 12h | 4-Mercapto-pyrano-pyridazinone | 65 |
| NaOH (1M) | H2O, 80°C, 3h | 3-Oxo-4-(trifluoromethyl)hexanedioic acid | 88 |
Cycloaddition and Annulation Reactions
The conjugated system participates in [4+2] cycloadditions and annulations:
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Diels-Alder Reactivity : Reacts with dienophiles like maleic anhydride in toluene at 110°C to form bicyclic adducts .
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Pyrano Ring Expansion : Treatment with ethyl diazoacetate in the presence of Rh(II) catalysts yields seven-membered ring derivatives via carbene insertion .
Table 2: Cycloaddition Outcomes
| Dienophile | Catalyst | Product | Selectivity |
|---|---|---|---|
| Maleic anhydride | None | Bicyclo[6.4.0]dodecane derivative | 85% endo |
| Acetylene | CuI | Fused pyrano-pyridazine-alkyne adduct | 78% |
Oxidation and Reduction Pathways
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Pyridazine Ring Reduction : Hydrogenation over Pd/C (1 atm H2, 25°C) selectively reduces the pyridazine ring to a tetrahydropyridazine, preserving the trifluoromethyl group .
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Lactone Oxidation : Strong oxidizers like KMnO4 convert the lactone moiety to a ketone-carboxylic acid hybrid.
Key Data:
-
Pd/C-Catalyzed Hydrogenation :
Functionalization via Cross-Coupling
The compound participates in Suzuki-Miyaura and Sonogashira couplings:
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Suzuki Coupling : At C-6 (pyrano ring), using arylboronic acids and Pd(PPh3)4, achieving 60–75% yields .
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Sonogashira Coupling : With terminal alkynes, forming ethynyl-linked hybrids for drug discovery .
Table 3: Cross-Coupling Efficiency
| Coupling Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 4-Bromophenylboronic acid | 68 |
| Sonogashira | PdCl2(PPh3)2/CuI | Phenylacetylene | 72 |
Acid/Base-Mediated Rearrangements
-
Lactone Ring Isomerization : Under acidic conditions (HCl/MeOH), the pyran ring undergoes chair-to-boat conformational changes, altering reactivity .
-
Pyridazine Tautomerism : In basic media (pH >10), the pyridazinone exists predominantly in the enolate form, enhancing nucleophilicity at C-5 .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO2 and HF.
-
Photodegradation : UV irradiation (254 nm) induces ring-opening via Norrish-type pathways.
Scientific Research Applications
Biomedical Applications
The compound exhibits promising biomedical applications primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrano compounds exhibit antibacterial properties. For example:
- A series of synthesized pyrano[2,3-c]pyrazoles were evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with inhibition zones ranging from 10 mm to 22 mm .
Anticancer Activity
Research has highlighted the anticancer potential of compounds related to 4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one:
- A study reported that similar compounds inhibited several cancer cell lines including melanoma and breast cancer with GI50 values as low as 0.1 μM . This suggests a potent ability to target cancer cells selectively.
Case Study 1: Antibacterial Evaluation
A recent study evaluated a series of pyrano derivatives for their antibacterial efficacy. The compounds were synthesized via multicomponent reactions and screened against common bacterial pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ampicillin .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, compounds derived from the pyrano scaffold were subjected to in vitro testing against various cancer cell lines. The findings revealed a strong correlation between structural modifications and enhanced cytotoxicity against targeted cancer cells .
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and inferred properties of the target compound and its analogs:
Key Comparative Insights
Trifluoromethyl (-CF₃) vs. Chloro (-Cl) Substituents
- The -CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to -Cl in analogs like 5-chloro-6-phenylpyridazin-3(2H)-ones . This makes the target more suitable for applications requiring prolonged bioavailability.
- Chloro-substituted derivatives (e.g., compounds in ) are often prioritized in drug discovery for their electron-withdrawing effects, which can improve binding to electrophilic targets like kinases or proteases.
Pyrano Ring Fusion Position
- The pyrano[3,4-c] fusion in the target compound differs from the pyrano[4,3-c] isomer in ring geometry.
Complexity of Hydrogenation
- The target’s multiple hydrogenated sites (2H,3H,5H,6H,8H) suggest a saturated ring system, which could reduce reactivity compared to less hydrogenated analogs (e.g., dihydropyridazinones in ). This saturation may also enhance stability under acidic or oxidative conditions.
Hybrid Structures
- Coumarin-pyrimidinone hybrids introduce π-conjugated systems (e.g., coumarin’s aromaticity), which are absent in the target compound. Such hybrids are often explored for optical applications or dual-target inhibitors.
Research Findings and Implications
- However, the -CF₃ group may require specialized reagents (e.g., trifluoromethylation agents).
- Biological Potential: Pyridazinones with -CF₃ or -Cl substituents are frequently investigated for central nervous system (CNS) activity or anti-inflammatory effects. The target’s fused pyran ring could modulate blood-brain barrier penetration.
- Physicochemical Properties: The -CF₃ group likely improves the target’s logP value compared to non-fluorinated analogs, aligning with trends in medicinal chemistry for optimizing drug-likeness .
Biological Activity
4-(Trifluoromethyl)-2H,3H,5H,6H,8H-pyrano[3,4-c]pyridazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridazinone class and exhibits a trifluoromethyl group that may enhance its pharmacological properties. The following sections provide a detailed overview of its biological activity based on recent research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 220.15 g/mol
- CAS Number: 2219376-20-0
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound and its derivatives. The following subsections summarize key findings:
1. Anticancer Activity
A series of pyridazinone derivatives were synthesized and evaluated for their anticancer properties. Notably, certain derivatives exhibited significant inhibitory effects on the c-Met enzyme, which is implicated in cancer cell proliferation and metastasis. For instance, compounds derived from pyridazin-3-one showed promising anti-proliferative activities against the Hs746T human gastric cancer cell line .
2. Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of various enzymes:
- Cytochrome P450 1A2 Inhibition: Some derivatives have shown selective inhibition of cytochrome P450 1A2 at concentrations greater than 1 μM in HepG2 cells. This suggests potential use in developing cancer preventive agents targeting this enzyme .
- Monoamine Oxidase (MAO) Inhibition: Certain pyridazinone derivatives demonstrated potent inhibition of MAO-B with IC₅₀ values as low as 0.013 µM. This activity is particularly relevant for neurodegenerative disorders such as Alzheimer's disease .
3. Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antibacterial properties. Some derivatives exhibited significant zones of inhibition against gram-positive bacteria strains. This suggests their potential as antibacterial agents .
Case Studies
Several studies have investigated the biological activity of related compounds:
| Compound | Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Pyridazinone Derivative A | c-Met Inhibition | - | |
| Pyridazinone Derivative B | MAO-B Inhibition | 0.013 | |
| Pyridazinone Derivative C | Antibacterial | - |
The mechanisms through which these compounds exert their biological effects are varied:
- Enzyme Interaction: The trifluoromethyl group may enhance binding affinity to target enzymes such as c-Met and MAO-B.
- Cellular Uptake: Enhanced lipophilicity due to fluorination may improve cellular uptake and bioavailability.
Q & A
Basic Synthesis: What are the optimized methods for synthesizing 4-(trifluoromethyl)pyrano[3,4-c]pyridazin-3-one?
Answer:
The compound can be synthesized via a three-component reaction involving an aromatic aldehyde, 1H-indazol-5-amine, and tetrahydropyran-4-one, catalyzed by iodine (5 mol%) in THF under reflux conditions. This method emphasizes metal-free catalysis , high yields, and one-pot operational simplicity. Reaction optimization includes solvent selection (THF enhances intermediate stability) and catalyst screening (iodine promotes Alder-like cyclization and oxidation). The trifluoromethyl group is introduced via pre-functionalized aldehydes or post-synthetic modifications .
Advanced Mechanistic Study: What is the proposed mechanism for iodine-catalyzed cyclization in pyrano-pyridazinone synthesis?
Answer:
The mechanism involves three stages:
Schiff base formation : Iodine activates the aldehyde for condensation with 1H-indazol-5-amine.
Cyclization : An enol intermediate undergoes iodine-promoted [4+2] cycloaddition to form a dihydro-pyrano[3,4-c]pyridazinone scaffold.
Oxidation : Aerial oxygen aromatizes the intermediate to yield the final product. Computational studies or isotopic labeling (e.g., tracking) can validate these steps .
Basic Structural Characterization: How can researchers confirm the molecular structure of this compound?
Answer:
Use a combination of:
- X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., pyridazinone and pyrano rings).
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystalline states .
- Spectroscopy : / NMR confirms proton environments and CF group integration. FT-IR identifies carbonyl (C=O) stretching (~1700 cm) .
Advanced Data Contradiction: How to address discrepancies in reactivity when varying substituents on the aromatic aldehyde?
Answer:
Contradictions arise from steric/electronic effects of substituents (e.g., electron-withdrawing groups slow Schiff base formation). Mitigation strategies:
- Kinetic studies : Compare reaction rates via HPLC or in-situ IR.
- DFT calculations : Model electronic effects on transition states.
- Comparative analysis : Use analogs (e.g., ’s 7-aryl derivatives) to correlate substituent position with yield .
Advanced Biological Activity: How to evaluate the compound’s potential as a kinase inhibitor?
Answer:
Enzyme assays : Test inhibition of EGFR/HER2 using fluorescence-based kinase assays (IC determination).
Molecular docking : Simulate binding to kinase ATP pockets (e.g., AutoDock Vina). Compare with known inhibitors like pyrazolo[3,4-d]pyrimidines ( ).
Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition .
Advanced Analytical Chemistry: How to quantify impurities in synthesized batches?
Answer:
Use stability-indicating RP-HPLC :
- Column : Core-shell C18 (2.6 µm, 100 Å).
- Mobile phase : Gradient of acetonitrile and phosphate buffer (pH 3.0).
- Detection : UV at 254 nm.
Validate method specificity via forced degradation (acid/base/oxidative stress) and spiking with known impurities (e.g., ’s apixaban protocol) .
Basic Reactivity: What functional groups in the compound are most susceptible to derivatization?
Answer:
- Pyridazinone carbonyl : Reacts with nucleophiles (e.g., Grignard reagents) for ring expansion.
- Trifluoromethyl group : Participates in cross-coupling (e.g., Suzuki-Miyaura) via Pd catalysis.
- Pyrano ring oxygen : Prone to acid-catalyzed ring-opening for functional group interconversion .
Advanced Computational Modeling: How to predict the compound’s pharmacokinetic properties?
Answer:
Use ADME prediction tools (e.g., SwissADME):
- Lipophilicity : Calculate LogP (CF increases hydrophobicity).
- Metabolic stability : Simulate cytochrome P450 interactions.
- Toxicity : Apply QSAR models for hepatotoxicity. Validate with in vitro assays (e.g., microsomal stability) .
Advanced Crystallography: How do crystal packing interactions influence the compound’s stability?
Answer:
Hirshfeld surface analysis ( ) reveals:
- Hydrogen bonds : O–H···N interactions stabilize the pyridazinone ring.
- van der Waals forces : CF groups contribute to dense packing, enhancing thermal stability.
- π-π stacking : Aromatic rings align for intermolecular charge transfer. Use DSC/TGA to correlate packing with melting points .
Basic Safety Handling: What precautions are required for laboratory-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
